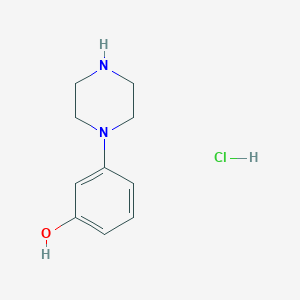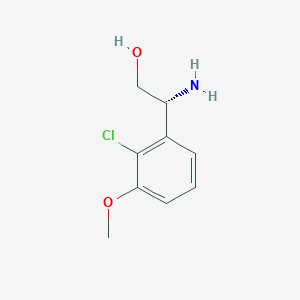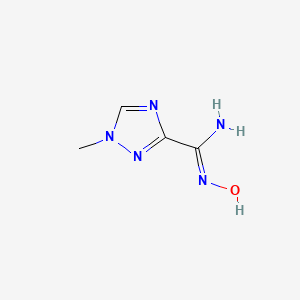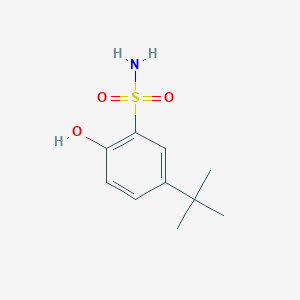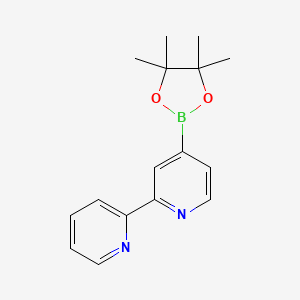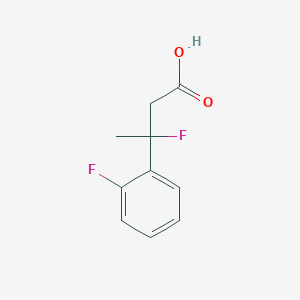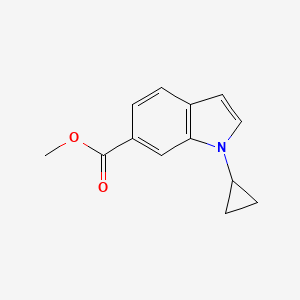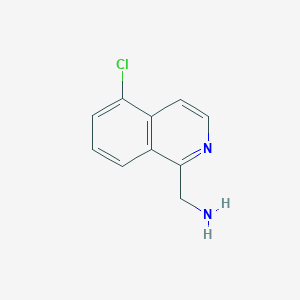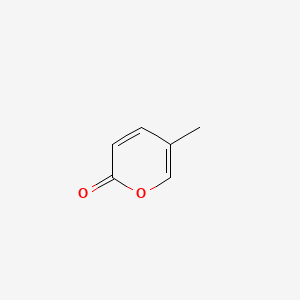
5-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2H-pyran-2-one is a heterocyclic organic compound characterized by a six-membered ring containing one oxygen atom and a methyl group at the fifth position. This compound is known for its diverse biological activities and is widely used in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2H-pyran-2-one can be synthesized through several methods. One common approach involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective catalytic processes. The use of green chemistry principles, such as atom economy and low-cost reaction conditions, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive at the C-2, C-4, and C-6 positions, which are electrophilic and prone to nucleophilic attack .
Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, malononitrile, and 1,3-dicarbonyl compounds. Catalysts such as nanocatalysts, transition metals, and acids or bases are often employed to facilitate these reactions .
Major Products: The major products formed from these reactions include various pyran derivatives, which possess significant biological and pharmaceutical properties .
Scientific Research Applications
5-Methyl-2H-pyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic centers at the C-2, C-4, and C-6 positions allow it to undergo nucleophilic attacks, leading to the formation of biologically active derivatives . These interactions contribute to its antimicrobial, antiviral, and antitumor activities.
Comparison with Similar Compounds
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 2H-Pyran-2-one
- 6-Substituted 5,6-dihydro-α-pyrones
Uniqueness: 5-Methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyran derivatives. Its ability to form various biologically active compounds makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C6H6O2 |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
5-methylpyran-2-one |
InChI |
InChI=1S/C6H6O2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 |
InChI Key |
TVJVIYLWQZECEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



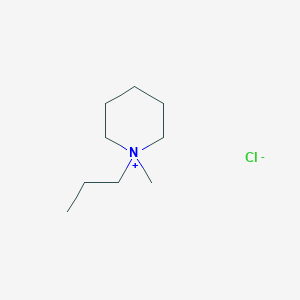
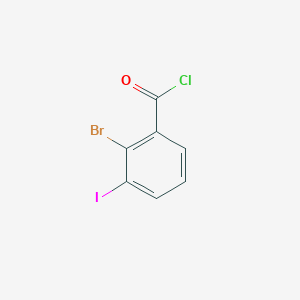
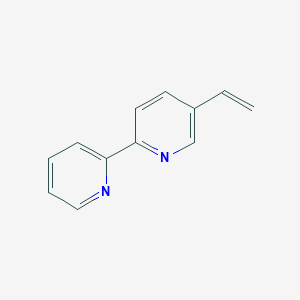
![(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one](/img/structure/B12971627.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B12971631.png)
